molecular formula C21H22O6 B027312 6',7'-Dihydroxybergamottin CAS No. 145414-76-2

6',7'-Dihydroxybergamottin

Cat. No.: B027312
CAS No.: 145414-76-2
M. Wt: 370.4 g/mol
InChI Key: AUZPHAXYXPXQGF-NTUHNPAUSA-N
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Mechanism of Action

Target of Action

The primary target of 6’,7’-Dihydroxybergamottin (DHB) is the cytochrome P450 3A4 (CYP3A4) enzyme . This enzyme is involved in the metabolism of a variety of structurally unrelated compounds, including steroids, fatty acids, and xenobiotics .

Mode of Action

DHB interacts with its target, CYP3A4, by inhibiting its activity . This inhibition includes the inhibition of POR (P450 oxidoreductase) activity . DHB can inhibit the oxidation of certain drugs in a concentration-dependent manner .

Biochemical Pathways

The inhibition of CYP3A4 by DHB affects the metabolic pathways of many drugs that are substrates of this enzyme . This interaction leads to changes in the metabolism of these drugs, affecting their pharmacokinetics and potentially their therapeutic effects .

Pharmacokinetics

DHB is known to affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs . By inhibiting CYP3A4, DHB can increase the oral bioavailability of many CYP3A4 substrates . This means that more of the drug reaches the systemic circulation, potentially enhancing its therapeutic effect .

Result of Action

The inhibition of CYP3A4 by DHB can lead to increased plasma concentrations of drugs metabolized by this enzyme . This can enhance the therapeutic effects of these drugs but may also increase the risk of adverse effects .

Action Environment

The action of DHB can be influenced by various environmental factors. For instance, the presence of other compounds in grapefruit juice, where DHB is commonly found, can affect its ability to inhibit CYP3A4 . Furthermore, the effect of DHB on drug metabolism can still be observed up to 24 hours after consumption of grapefruit juice , indicating that the timing of drug and grapefruit juice intake can influence the effects of DHB.

Safety and Hazards

When handling 6’,7’-Dihydroxybergamottin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

6’,7’-Dihydroxybergamottin is a potent inhibitor of CYP3A4 . It interacts with this enzyme, affecting the metabolism of a variety of pharmaceutical drugs . The compound’s inhibitory effect on CYP3A4 has been demonstrated in vitro, with a concentration of 25 µM required to inhibit 6beta-hydroxytestosterone formation by 50% .

Cellular Effects

6’,7’-Dihydroxybergamottin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by affecting the metabolism of various substrates for enzymes of the CYP3A subfamily . In human CYP3A4 over-expressed HepG2 cells, 6’,7’-Dihydroxybergamottin was found to inhibit nifedipine oxidation in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of action of 6’,7’-Dihydroxybergamottin involves its binding interactions with biomolecules and its effects on enzyme activity. It is a potent inhibitor of CYP3A4 activity . It has been suggested that the inhibition of CYP3A4 activity by 6’,7’-Dihydroxybergamottin includes the inhibition of NADPH-cytochrome reductase (POR) activity .

Temporal Effects in Laboratory Settings

It has been shown that the addition of 6’,7’-Dihydroxybergamottin to orange juice decreased CYP3A activity to values comparable to those observed with grapefruit juice .

Metabolic Pathways

6’,7’-Dihydroxybergamottin is involved in the metabolic pathways of the CYP3A subfamily . It interacts with enzymes such as CYP3A4 and affects the metabolism of various substrates for these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’,7’-Dihydroxybergamottin typically involves the extraction from natural sources like grapefruit juice. The compound can be isolated using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of 6’,7’-Dihydroxybergamottin is primarily achieved through the extraction from citrus fruits. The process involves juicing the fruits, followed by solvent extraction and purification using chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: 6’,7’-Dihydroxybergamottin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 6',7'-Dihydroxybergamottin involves the conversion of bergamottin to 6',7'-Dihydroxybergamottin through a series of reactions.", "Starting Materials": [ "Bergamottin", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water", "Acetone", "Ethyl acetate", "Diethyl ether", "Chloroform" ], "Reaction": [ "Bergamottin is first reduced with sodium borohydride in methanol to form 6',7'-dihydroxybergamottin.", "The reaction mixture is then treated with hydrochloric acid to hydrolyze the remaining acetal group.", "The resulting mixture is neutralized with sodium hydroxide and extracted with ethyl acetate.", "The organic layer is washed with water and dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield a crude product which is purified by column chromatography using a mixture of acetone and diethyl ether as eluent.", "The purified product is obtained as a white solid in good yield.", "The final compound is characterized by various spectroscopic techniques such as NMR, IR and mass spectrometry." ] }

CAS No.

145414-76-2

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,3-dihydroxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H22O6/c1-12(2)5-4-6-13(3)7-8-25-16-11-19(22)26-17-10-18-15(9-14(16)17)20(23)21(24)27-18/h5,7,9-11,23-24H,4,6,8H2,1-3H3/b13-7+

InChI Key

AUZPHAXYXPXQGF-NTUHNPAUSA-N

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC(=O)OC2=CC3=C(C=C21)C(=C(O3)O)O)/C)C

SMILES

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O

Canonical SMILES

CC(=CCCC(=CCOC1=CC(=O)OC2=CC3=C(C=C21)C(=C(O3)O)O)C)C

Appearance

A crystalline solid

Synonyms

6,7-DHB;  4-[[(2E)-6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6',7'-Dihydroxybergamottin
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6',7'-Dihydroxybergamottin
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6',7'-Dihydroxybergamottin
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6',7'-Dihydroxybergamottin
Reactant of Route 5
6',7'-Dihydroxybergamottin
Reactant of Route 6
6',7'-Dihydroxybergamottin

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